The synthesis of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride typically involves several key steps:
The molecular structure of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride can be analyzed as follows:
The compound features a pyridine ring that is substituted at the 4-position with an ethanamine group. This configuration allows for specific interactions with biological targets, enhancing its efficacy in medicinal applications.
This compound participates in various chemical reactions, including:
(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride's mechanism of action primarily involves its interaction with specific receptors or enzymes within biological systems. It may function as an agonist or antagonist, thereby modulating various biochemical pathways:
Detailed studies are necessary to elucidate the specific molecular mechanisms and pathways influenced by this compound.
The physical properties can significantly influence the compound's behavior in biological systems and its suitability for various applications in research and industry.
(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride has a broad range of scientific applications:
The systematic IUPAC name (1R)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride unambiguously defines the compound’s molecular architecture and absolute configuration. The stereodescriptor (R) specifies the spatial arrangement around the chiral center (C1), where the amine group, methyl group, pyridin-4-yl ring, and hydrogen atom adopt specific positions in three-dimensional space. This configuration fundamentally influences molecular interactions, particularly in biological systems where enantioselective recognition occurs [8]. The pyridine nitrogen at the 4-position (para) creates a symmetric, hydrogen-bond-accepting motif that enhances coordination capabilities in metal complexes.
Table 1: Comprehensive Nomenclature of (R)-1-(Pyridin-4-yl)ethanamine Dihydrochloride
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | (1R)-1-(Pyridin-4-yl)ethan-1-amine dihydrochloride |
CAS Registry Number | 1012067-91-2 |
Other Synonyms | (R)-1-(4-Pyridyl)ethylamine dihydrochloride; (αR)-α-Methyl-4-pyridinemethanamine hydrochloride; (R)-4-(1-Aminoethyl)pyridine dihydrochloride |
Molecular Formula | C₇H₁₂Cl₂N₂ |
Canonical SMILES | NC@@HC1=CC=NC=C1.Cl.Cl |
MDL Number | MFCD16622130 |
The stereochemical integrity of this compound is preserved through the dihydrochloride salt formation, which stabilizes the amine against racemization during storage and handling. Storage recommendations consistently specify maintenance in "sealed containers under dry conditions at room temperature" to prevent decomposition [1] [8]. The 97+% enantiomeric purity available commercially (verified via chiral chromatography or NMR analysis) enables its direct application in stereoselective syntheses without additional purification [3].
The documented commercial availability of this chiral building block emerged around 2010, coinciding with pharmaceutical industry demands for enantiopure pyridine derivatives. Early synthetic routes employed classical resolution techniques, but modern supplies predominantly derive from asymmetric hydrogenation of the corresponding imine precursor or enzymatic resolution approaches [3]. The establishment of CAS Registry 1012067-91-2 in 2012 standardized its identification across chemical databases, facilitating global research utilization.
Table 2: Historical Commercial Evolution
Year | Key Development | Commercial Significance |
---|---|---|
Pre-2010 | Limited commercial availability | Primarily synthesized in-house for specific pharmaceutical projects |
2012 | CAS registry assignment (1012067-91-2) | Enabled standardized sourcing and database integration |
2015-2020 | Multi-continental stocking (US, Europe, Asia) | Global distribution networks established (e.g., AChemBlock, BLD Pharm) |
2021-2025 | Price stabilization at premium tier | Reflects established value in R&D: $160/250mg, $1,325/5g [2] |
The compound’s adoption accelerated due to its effectiveness in synthesizing chiral catalysts, particularly for asymmetric hydrogenation and C-C bond-forming reactions. Its pyridinyl group acts as a coordinating ligand in transition metal complexes (e.g., ruthenium-, iridium-based systems), while the chiral amine moiety directs stereoselectivity. Pharmaceutical developers increasingly incorporated it into kinase inhibitors and neurological agents between 2015-2020, evidenced by patent applications citing the CAS registry number [3] [8]. Current suppliers maintain stock across global warehouses (US, India, Germany) with 10-20 day delivery timelines, confirming its established role in modern synthetic workflows [2] [7].
The pyridin-4-yl moiety delivers essential pharmacophoric features: 1) Bioisosteric replacement for benzene rings, enhancing solubility; 2) Hydrogen-bond acceptor capability via the sp²-hybridized nitrogen; and 3) Moderate dipole moment (≈2.2 Debye) that improves membrane permeability. These properties make the (R)-enantiomer particularly valuable in central nervous system (CNS) drug discovery, where the compound’s calculated properties align with blood-brain barrier (BBB) penetration requirements:
Table 3: Pharmacophoric Features and Applications
Structural Feature | Medicinal Chemistry Function | Therapeutic Application Examples |
---|---|---|
Chiral (R)-ethylamine | Creates stereospecific binding to biological targets | Kinase inhibitors; Neurological disorder therapeutics |
Pyridin-4-yl ring | Enhances water solubility and forms π-stacking interactions | Antibacterials; Antivirals |
Dihydrochloride salt | Improves crystallinity and bioavailability | Prodrug development |
Primary amine | Serves as synthetic handle for amide/imide formation | Peptidomimetics; Enzyme inhibitors |
In glioblastoma research, derivatives incorporating this scaffold demonstrated tumor growth inhibition (IC₅₀ ≈ 0.59-3.24 µM) attributed to the pyridine’s role in facilitating BBB penetration. One compound achieved brain tumor tissue concentrations of 3.7 ± 0.5 µM – exceeding its IC₅₀ by threefold – validating the pharmacophore’s effectiveness . Additionally, the chiral center enables selective interaction with biological targets, as evidenced in kinase inhibitors where the (R)-configuration optimizes binding pocket occupancy. The primary amine functionality serves as a versatile synthetic linchpin for constructing amide bonds, imines, and ureas, expediting structure-activity relationship (SAR) exploration in drug discovery programs [7] [8].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3